molecular formula C23H24O8 B2771924 ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate CAS No. 299951-47-6

ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate

Cat. No.: B2771924
CAS No.: 299951-47-6
M. Wt: 428.437
InChI Key: KBLFCQWYJZCGAP-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C23H24O8 and its molecular weight is 428.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

The compound is involved in the synthesis and reaction processes of 3-OXO-2H-furan derivatives. Specifically, its synthesis from ethyl acetoacetate and α-bromo carboxylic acid chlorides at low temperatures showcases its role in producing 2-alkyl-4-ethoxycarbonyl-5-methyl-3-oxo-2H-furans. These furans, not enolizing to hydroxyfurans, behave like unsaturated ketones towards various nucleophiles, leading to compounds with potential applications in organic synthesis and materials science (Rijke & Boelens, 2010).

Furan Derivatives Synthesis

Ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate reacts with potassium hydroxide, producing a mixture of 6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan derivatives. The mechanism involving strong bases like sodium hydroxide and sodium ethoxide for the synthesis of these derivatives reveals its utility in creating complex organic structures which could have implications in pharmaceuticals and agrochemicals (Horaguchi, Narita, & Suzuki, 1983).

Oxidative Carbonylation

A method utilizing PdI2/KI-catalyzed direct oxidative carbonylation transforms 3-yne-1,2-diol derivatives into furan-3-carboxylic esters in a single step. This approach, using oxygen as the external oxidant, indicates the potential for synthesizing high-value-added chemical products from simple precursors, emphasizing the importance of this compound in developing new synthetic routes for organic compounds (Gabriele et al., 2012).

Anticorrosive Properties

Alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, derived from ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, show significant efficacy in inhibiting hydrochloric acid corrosion of mild steel. This application underscores the compound's relevance in materials science, particularly in developing new anticorrosive agents (Shcherbakov et al., 2014).

Properties

IUPAC Name

ethyl 3-(5-ethoxycarbonylfuran-2-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8/c1-5-8-13-11-14-18(12-17(13)27-4)31-21(23(26)29-7-3)19(20(14)24)15-9-10-16(30-15)22(25)28-6-2/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLFCQWYJZCGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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